N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-8-4-2-5-9-17)25-24(30-22)26-23(28)18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUVTHIDHNIGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of Phenoxybenzamide: The final step involves the reaction of the thiazole derivative with 4-phenoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenoxybenzamide moiety can enhance binding affinity to specific receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Lipophilicity: Phenyl and phenoxy groups (target, ) increase hydrophobicity compared to polar substituents like nitro or sulfonyl.
- Steric Effects : Bulky substituents (e.g., 4-phenyl in the target) may hinder binding in sterically constrained active sites.
Spectral and Physicochemical Properties
Infrared Spectroscopy :
NMR Spectroscopy :
Physical Properties :
- Melting Points : Thiazole derivatives with bulky groups (e.g., target, ) typically have higher melting points (>200°C) due to crystalline packing, whereas methyl-substituted analogs () melt at lower temperatures.
- Solubility: Sulfonyl and nitro groups () reduce solubility in nonpolar solvents compared to the target’s acetyl and phenyl substituents.
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a thiazole ring and a phenoxybenzamide moiety, which contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit the release of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains of bacteria, suggesting potential use in antimicrobial therapies.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine release | |
| Antimicrobial | Effective against bacterial strains |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced oxidative stress markers in a rat model of diabetes. The results indicated a protective effect on pancreatic cells, improving insulin secretion.
- Anti-inflammatory Study : Another research article investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The findings revealed a marked reduction in joint swelling and pain, attributed to decreased levels of inflammatory mediators.
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Q & A
Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions. A common approach involves:
- Thiazole ring formation : Condensation of thiourea with α-haloketones (e.g., 2-bromo-5-acetyl-4-phenylthiazole) under acidic or basic conditions .
- Benzamide coupling : Reaction of the thiazole-2-amine intermediate with 4-phenoxybenzoyl chloride in solvents like dichloromethane, using triethylamine to neutralize HCl byproducts .
- Optimization : Temperature (0–25°C), solvent polarity (DMF for solubility), and catalyst screening (e.g., DMAP for amidation efficiency) are critical for yields >70% .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- NMR spectroscopy : and NMR in DMSO-d6 or CDCl3 confirm substituent integration (e.g., acetyl protons at δ 2.5–2.7 ppm; phenoxy aromatic signals at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 432.12) .
- TLC/HPLC : Ethyl acetate/hexane (3:7) mobile phase monitors reaction progress; purity >95% confirmed via reverse-phase HPLC .
Q. How is preliminary biological activity assessed for this compound?
- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus at 1–100 µg/mL, with zone inhibition compared to ciprofloxacin .
- Anticancer evaluation : NCI-60 cell line panel testing (e.g., GI50 values for breast cancer MDA-MB-231) using MTT assays .
- Dose-response curves : IC50 calculations for cytotoxicity (e.g., 8.42 µM in HepG2 hepatoma cells vs. sorafenib control) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
- Substituent variation : Replacing the acetyl group with halogenated or electron-withdrawing groups (e.g., -Br, -CF3) enhances cytotoxicity (e.g., 5f in : GI50 < 1 µM for melanoma) .
- Phenoxy group optimization : Introducing methyl or methoxy groups at the para position improves metabolic stability and target binding .
- Thiazole core rigidity : Conformational analysis via X-ray crystallography (e.g., dihedral angles between thiazole and benzamide moieties) correlates with kinase inhibition .
Q. What computational strategies identify potential biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., NF-κB, EGFR) using PDB structures (e.g., 1IKN for NF-κB) .
- Pharmacophore mapping : Overlay with known inhibitors (e.g., JDTic for κ-opioid receptors) identifies critical H-bond acceptors (amide carbonyl) and hydrophobic pockets .
- ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, guiding in vivo testing .
Q. How can data contradictions in biological assays be resolved?
- Assay variability : Replicate testing under standardized conditions (e.g., serum-free media, 48h incubation) minimizes false negatives .
- Metabolic instability : LC-MS/MS quantifies degradation products (e.g., acetyl hydrolysis) in hepatocyte microsomes .
- Off-target effects : Kinase profiling (Eurofins KinaseScan) identifies non-specific binding to ABL1 or SRC .
Q. What structural insights are gained from X-ray crystallography?
- Hydrogen bonding : N–H···N and N–H···O interactions stabilize crystal packing (e.g., chains along [010] in P21/c space group) .
- Conformational flexibility : Two independent molecules in the asymmetric unit show dihedral angles of 33.8° and 59.7°, impacting solubility .
- Electron density maps : SHELXL refinement (R1 < 0.05) confirms acetyl group orientation and planarity of the thiazole ring .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
